Triphosphopyridine nucleotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cellular Metabolism:

- Redox Reactions: TPN functions as a vital electron carrier in numerous metabolic pathways, including the pentose phosphate pathway and fatty acid synthesis. During these reactions, TPN accepts electrons from donor molecules and transfers them to acceptor molecules, enabling various cellular processes. [Source: National Institutes of Health, ]

Biosynthesis:

- Macromolecule Production: TPN plays a key role in the biosynthesis of essential molecules like nucleotides, amino acids, and carbohydrates. It provides the reducing power required for specific steps within these biosynthetic pathways. [Source: National Center for Biotechnology Information, ]

Oxidative Stress Response:

- Antioxidant Activity: TPN, along with its reduced form NADPH, participates in cellular defense mechanisms against oxidative stress. NADPH donates electrons to enzymes like glutathione reductase, which helps maintain the cellular redox balance and protects against damage caused by free radicals. [Source: ScienceDirect, ]

Environmental Microbiology:

- Microbial Processes: Researchers utilize TPN to study the metabolic capabilities of microorganisms in various environments. By analyzing the presence and activity of TPN-dependent enzymes, scientists can gain insights into microbial activities and their impact on the environment. [Source: Journal of Microbiological Methods, ]

Toxicology Research:

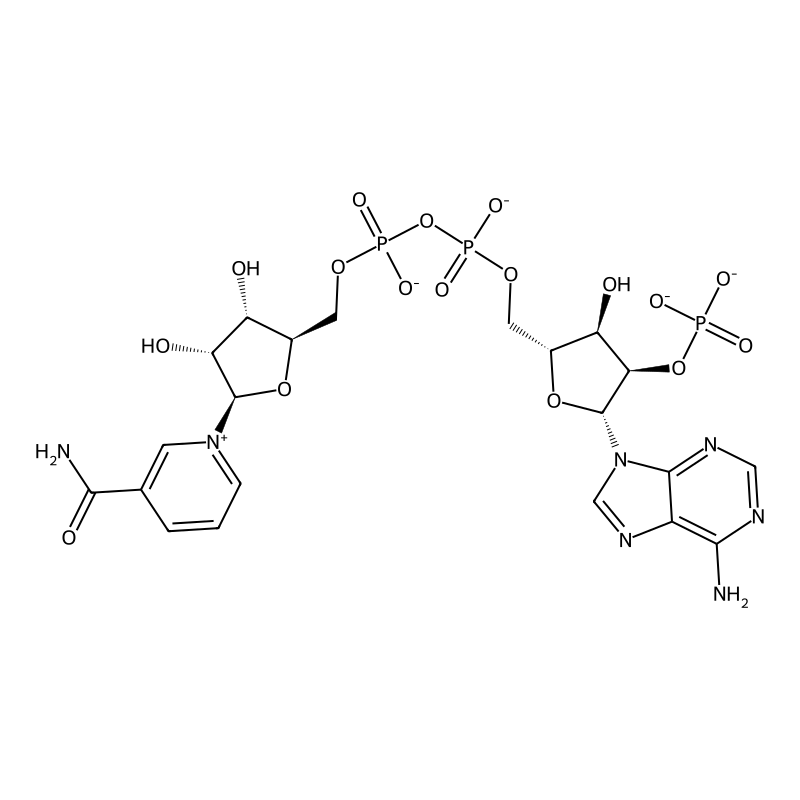

Triphosphopyridine nucleotide, also known as nicotinamide adenine dinucleotide phosphate, is a crucial cofactor in various biological processes. It plays a pivotal role in anabolic reactions, serving as a reducing agent in the synthesis of lipids and nucleic acids. The compound exists in two forms: the oxidized form (triphosphopyridine nucleotide) and the reduced form (reduced triphosphopyridine nucleotide), which is essential for various metabolic pathways, including the Calvin cycle and cellular respiration .

- NADPH donates its electron to enzymes involved in anabolic pathways. This reducing power is essential for various biosynthetic reactions.

- The specific mechanism of action varies depending on the enzyme and reaction involved. However, the core principle is the transfer of an electron from NADPH to a substrate molecule.

- Reduction-Oxidation Reactions: It acts as an electron carrier, being alternately oxidized to triphosphopyridine nucleotide and reduced to reduced triphosphopyridine nucleotide. This cycling is vital for maintaining cellular redox balance .

- Enzymatic Reactions: The compound is involved in enzymatic reactions such as the conversion of isocitrate to α-oxoglutarate, catalyzed by isocitrate dehydrogenase. This reaction illustrates its role in metabolic pathways .

Triphosphopyridine nucleotide is essential for various biological activities:

- Anabolic Processes: It is crucial for biosynthetic pathways, including fatty acid synthesis and nucleotide synthesis, where it provides reducing power through its reduced form .

- Cellular Respiration: The compound contributes to energy metabolism by participating in electron transport chains and aiding in ATP production .

- Antioxidant Functions: Reduced triphosphopyridine nucleotide also plays a role in protecting cells from oxidative stress by donating electrons to neutralize free radicals .

The synthesis of triphosphopyridine nucleotide occurs primarily through two pathways:

- De Novo Pathway: This pathway begins with nicotinic acid or nicotinamide, which undergoes several enzymatic transformations to produce triphosphopyridine nucleotide. Key enzymes involved include nicotinamide adenine dinucleotide kinase, which adds a phosphate group to nicotinamide adenine dinucleotide .

- Salvage Pathway: In this pathway, existing nicotinamide adenine dinucleotide can be phosphorylated to regenerate triphosphopyridine nucleotide. This process is particularly important in tissues with high turnover rates of nucleotides .

Triphosphopyridine nucleotide has several applications across various fields:

- Biotechnology: It is used in assays and biochemical experiments to study metabolic pathways and enzyme kinetics due to its role as a cofactor .

- Pharmaceuticals: The compound's involvement in redox reactions makes it a target for drug development aimed at modulating metabolic processes or combating oxidative stress-related diseases .

- Research: It serves as a vital tool in molecular biology for studying enzyme mechanisms and metabolic regulation .

Studies have shown that triphosphopyridine nucleotide interacts with various enzymes and proteins:

- Enzyme Interactions: It acts as a substrate for numerous dehydrogenases and other enzymes involved in metabolic pathways. For instance, its interaction with isocitrate dehydrogenase highlights its importance in the citric acid cycle .

- Regulatory Roles: Research indicates that triphosphopyridine nucleotide levels can influence the activity of certain enzymes, thereby regulating metabolic flux within cells .

Several compounds share similarities with triphosphopyridine nucleotide, each having unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| Nicotinamide adenine dinucleotide | C21H27N7O14P2 | Central role in energy metabolism |

| Flavin adenine dinucleotide | C27H31N9O15P2 | Involved in redox reactions; distinct cofactor |

| Adenosine triphosphate | C10H12N5O13P3 | Primary energy currency; different function |

Triphosphopyridine nucleotide stands out due to its specific role in anabolic processes and its unique structure that allows it to function effectively as an electron carrier while participating actively in biosynthetic reactions. Unlike adenosine triphosphate, which primarily serves as an energy currency, triphosphopyridine nucleotide's focus on reduction and biosynthesis highlights its distinct biological significance.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant